butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate
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Overview
Description
Butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate is an organic compound that belongs to the class of esters This compound features a complex structure with multiple functional groups, including an ester, an ether, and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Etherification: The formation of an ether linkage by reacting the brominated benzyl compound with a phenol derivative under basic conditions.
Condensation: The condensation of the resulting ether with an aldehyde to form the Schiff base (imine) under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}benzoate: Similar structure but with a chlorine atom instead of bromine.
Butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate: Similar structure but with a fluorine atom instead of bromine.
Butyl 4-{[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]amino}benzoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in butyl 4-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoate imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions with molecular targets and its overall behavior in chemical reactions .
Properties
Molecular Formula |
C25H24BrNO3 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
butyl 4-[[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]benzoate |
InChI |
InChI=1S/C25H24BrNO3/c1-2-3-16-29-25(28)21-8-12-23(13-9-21)27-17-19-6-14-24(15-7-19)30-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3 |
InChI Key |
SLHIAPYBUIRJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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